1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as ethyl, fluoro, morpholino, and oxadiazolyl groups. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Morpholino Substitution: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Final Coupling: The final coupling of the oxadiazole ring with the quinoline core can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one: Lacks the oxadiazole ring, which may result in different chemical and biological properties.
3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Lacks the ethyl and fluoro groups, which may affect its reactivity and interactions.
Uniqueness
1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is unique due to the presence of multiple functional groups that contribute to its diverse chemical and biological properties. The combination of the quinoline core with the oxadiazole ring and other substituents makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-3-28-14-18(24-26-23(27-32-24)16-7-5-4-6-15(16)2)22(30)17-12-19(25)21(13-20(17)28)29-8-10-31-11-9-29/h4-7,12-14H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUGRWXRURGTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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